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molecular formula C9H18N2 B1652034 (8-anti)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 1377187-36-4

(8-anti)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No. B1652034
M. Wt: 154.25
InChI Key: YWBICKVWQPKKHN-JVHMLUBASA-N
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Patent
US09309252B2

Procedure details

3-benzyl-N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine (80 mg, 0.45 mmol) was dissolved in MeOH (10 ml) and the atmosphere was replaced with N2 (3×). 10% Pd/C (cat.) was added and the atmosphere was replaced with H2 (3×). The resulting reaction mixture was stirred at RT at balloon pressure overnight. When TLC showed no more UV active spot the Pd/C was filtered off (always keeping wet with MeOH) and the filtrate was concentrated which gave N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine (44 mg) in 87% yield. 1H NMR (400 MHz, MeOD) δ ppm 3.45 (d, J=12.13 Hz, 2H) 2.88 (dd, J=12.38, 2.78 Hz, 2H) 2.35 (d, J=2.02 Hz, 2H) 2.31-2.23 (m, 6H) 2.11 (t, J=4.80 Hz, 1H) 2.06-1.92 (m, 2H) 1.89-1.79 (m, 2H)
Name
3-benzyl-N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH:13]2[CH:15]([N:16]([CH3:18])[CH3:17])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)C1C=CC=CC=1.N#N>CO.[Pd]>[CH3:17][N:16]([CH3:18])[CH:15]1[CH:13]2[CH2:12][CH2:11][CH:10]1[CH2:9][NH:8][CH2:14]2

Inputs

Step One
Name
3-benzyl-N,N-dimethyl-3-azabicyclo[3.2.1]octan-8-amine
Quantity
80 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT at balloon pressure overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered off (
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1C2CNCC1CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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